Migalastat Hydrochloride (1-Deoxygalactonojirimycin) is a chemical compound classified as an iminosugar. [, ] It acts as a pharmacological chaperone, specifically targeting the enzyme α-galactosidase A (α-Gal A). [, , , , , ] This enzyme plays a crucial role in the breakdown of certain complex sugars within lysosomes, cellular compartments responsible for waste disposal. [, ]
Migalastat Hydrochloride acts as a pharmacological chaperone by selectively binding to α-Gal A. [, , , , , ] This binding stabilizes the enzyme, increasing its overall levels and activity within cells. [, , , ] The increased activity of α-Gal A helps to break down complex sugars like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3), which accumulate to harmful levels in individuals with Fabry disease due to α-Gal A deficiency. [, ]
Migalastat Hydrochloride is primarily investigated for its potential in treating Fabry disease, a genetic disorder characterized by α-Gal A deficiency. [, , , , , , , , , , , , , , , , ] Research suggests that it can reduce the accumulation of GL-3 and lyso-Gb3 in various tissues, including the kidneys, heart, and skin of Fabry animal models. [, ] Moreover, in some Fabry patients, Migalastat Hydrochloride has shown promise in increasing α-Gal A activity and reducing substrate accumulation in plasma, urine, and kidneys. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5